![molecular formula C10H12N2O5 B14262440 O-[(2-Nitrophenyl)methyl]-L-serine CAS No. 158691-83-9](/img/structure/B14262440.png)
O-[(2-Nitrophenyl)methyl]-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-[(2-Nitrophenyl)methyl]-L-serine is an organic compound that features a nitrophenyl group attached to a serine amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-[(2-Nitrophenyl)methyl]-L-serine typically involves the reaction of L-serine with 2-nitrobenzyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of serine attacks the electrophilic carbon of the nitrobenzyl bromide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of appropriate solvents, catalysts, and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
O-[(2-Nitrophenyl)methyl]-L-serine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
O-[(2-Nitrophenyl)methyl]-L-serine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of O-[(2-Nitrophenyl)methyl]-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various chemical reactions, altering the activity of the target molecules. The serine moiety can also interact with biological systems, potentially affecting metabolic pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- O-[(2-Nitrophenyl)methyl]hydroxylamine hydrochloride
- 4-Methyl-2-nitrophenyl isocyanate
- (2S,3S)-3-Formyl-2-({[(4-nitrophenyl)sulfonyl]amino}methyl)pentanoic acid
Uniqueness
O-[(2-Nitrophenyl)methyl]-L-serine is unique due to its combination of a nitrophenyl group and an amino acid moiety
Propiedades
Número CAS |
158691-83-9 |
|---|---|
Fórmula molecular |
C10H12N2O5 |
Peso molecular |
240.21 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[(2-nitrophenyl)methoxy]propanoic acid |
InChI |
InChI=1S/C10H12N2O5/c11-8(10(13)14)6-17-5-7-3-1-2-4-9(7)12(15)16/h1-4,8H,5-6,11H2,(H,13,14)/t8-/m0/s1 |
Clave InChI |
VTERJWKRLSSHIC-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)COC[C@@H](C(=O)O)N)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)COCC(C(=O)O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


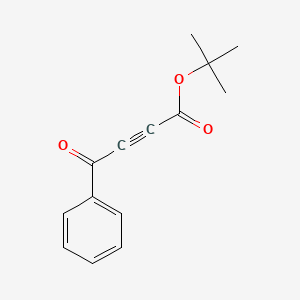
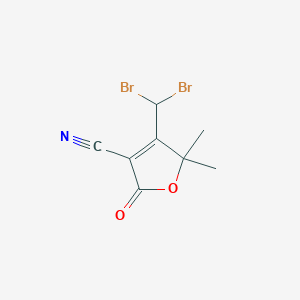
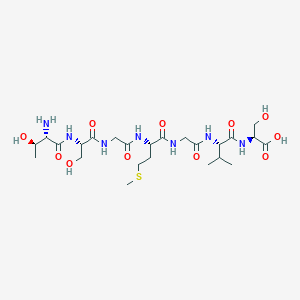

![Benzoic acid, 2-[(cyanothioxomethyl)amino]-, methyl ester](/img/structure/B14262381.png)
![2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl-](/img/structure/B14262383.png)
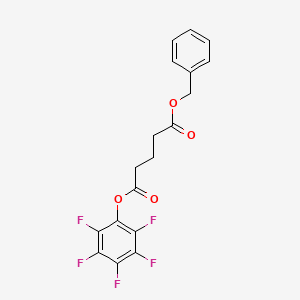
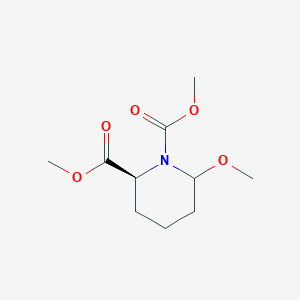
![4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14262415.png)
![[(1S)-1-Phenylethyl]carbamyl chloride](/img/structure/B14262429.png)
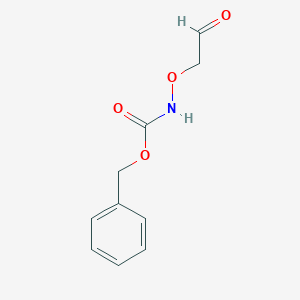
![2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol](/img/structure/B14262444.png)
![1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]-](/img/structure/B14262449.png)
![Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]-](/img/structure/B14262452.png)
